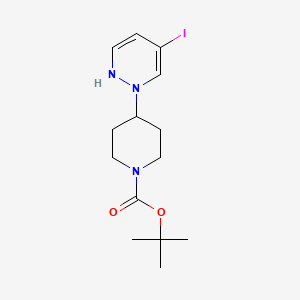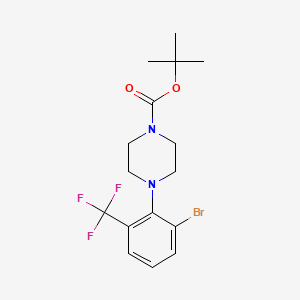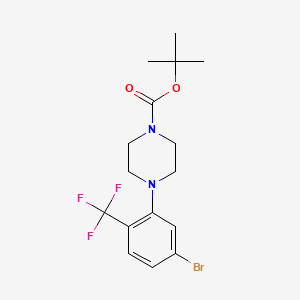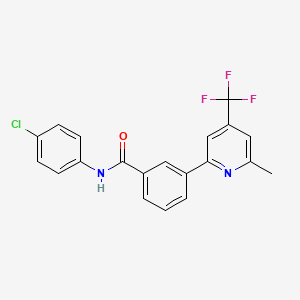![molecular formula C21H24F3N3O4 B1401740 {2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester CAS No. 1311278-73-5](/img/structure/B1401740.png)
{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester
Overview
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a pyridine ring, which is a basic heterocyclic ring with the chemical formula C5H5N . The presence of the trifluoromethyl group (-CF3) and dimethylamino group (-N(CH3)2) could potentially influence the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the ester group and the introduction of the trifluoromethyl and dimethylamino groups. This could potentially be achieved through methods such as Suzuki-Miyaura coupling or other cross-coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the presence of the pyridine ring, the ester group, and the trifluoromethyl and dimethylamino groups. These groups could potentially influence the compound’s polarity, reactivity, and other physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the ester group, the trifluoromethyl group, and the dimethylamino group. For example, the ester group could undergo hydrolysis, while the trifluoromethyl group could potentially participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Fluoroionophore Development
A study focused on creating fluoroionophores from diamine-salicylaldehyde derivatives explores the spectral diversity of these compounds upon interaction with metal cations. Notably, a compound within this class demonstrated specific chelation to Zn+2 in organic and semi-aqueous solutions. This research suggests potential applications in metal ion sensing and cellular metal staining, utilizing fluorescence methods (W. Hong et al., 2012).
Chemoselective Acylation
Another study introduced diacyl disulfide as an effective reagent for the chemoselective acylation of phenolic and primary aliphatic hydroxyl groups. Enabled by DMAP catalysis, this method extends the scope of protecting group chemistry, indicating its utility in synthetic chemistry and modification of biologically relevant natural products (Hongxin Liu et al., 2016).
Catalytic Acylation Mechanism
Research on 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols and phenols underlines its efficiency and reusability. The detailed investigation into its reaction mechanism provides insights into developing more sustainable and cost-effective synthetic pathways (Zhihui Liu et al., 2014).
Analytical Acylation Catalysis
The effective catalysis of analytical acylations by 4-dimethylaminopyridine for the titrimetric determination of hydroxy groups showcases its applicability in analytical chemistry, particularly in improving the accuracy and efficiency of hydroxyl group quantification (K. A. Connors & K. Albert, 1973).
properties
IUPAC Name |
ethyl 2-[2-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenoxy]propanoylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O4/c1-5-30-19(28)12-25-20(29)13(2)31-16-8-6-14(7-9-16)17-10-15(21(22,23)24)11-18(26-17)27(3)4/h6-11,13H,5,12H2,1-4H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJPUMINUXPXAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C)OC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionylamino}-acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



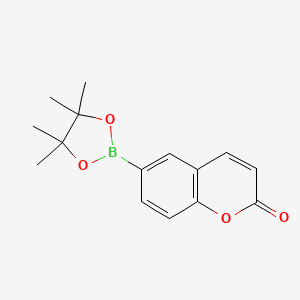
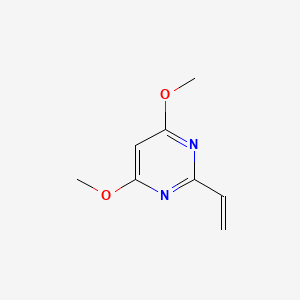
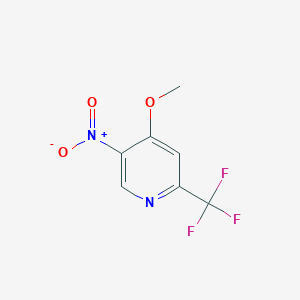
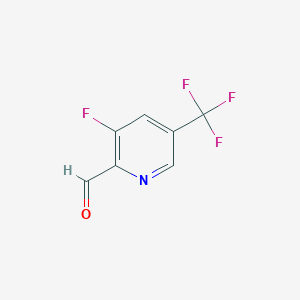

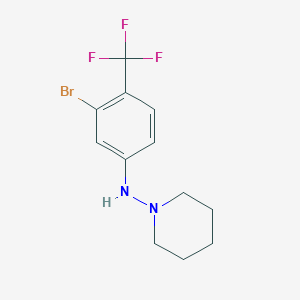
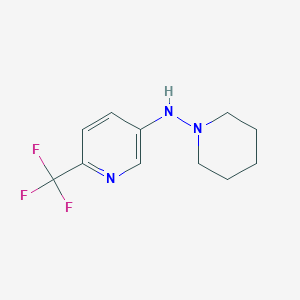
![N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401671.png)
![Methyl 3-chloroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1401674.png)

